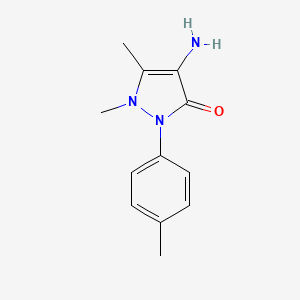

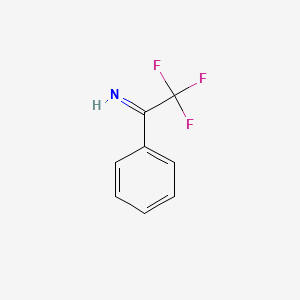

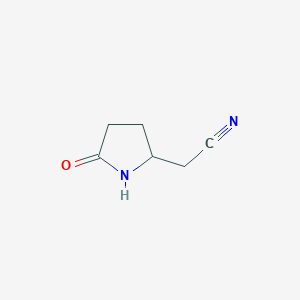

4-amino-1,5-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-amino-1,5-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one” is also known as Ampyrone . It is a metabolite of aminopyrine with analgesic, anti-inflammatory, and antipyretic properties . Its use as a drug is discouraged due to the risk of agranulocytosis . It is used as a reagent for biochemical reactions producing peroxides or phenols .

Synthesis Analysis

A convenient and scalable preparative method for the synthesis of azomethines from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and substituted benzaldehydes, as well as 1,2-oxazole and 1,2-thiazolecarbaldehyde was developed . The reaction proceeded under mild conditions, which favored the retention of labile ester groups, and was completed in 1.5–2 h .Chemical Reactions Analysis

Ampyrone is used as a reagent for biochemical reactions producing peroxides or phenols .Physical And Chemical Properties Analysis

The compound has a molar mass of 203.24 g/mol and a density of 1.207g/cm^3 . It has a melting point of 106 to 110 °C and a boiling point of 309 °C at 760mmHg . The flash point is 140.7 °C .Wissenschaftliche Forschungsanwendungen

4-amino-1,5-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one has been studied for its potential medicinal and therapeutic applications. It has been studied for its potential to inhibit certain enzymes, such as monoamine oxidase A and B, acetylcholinesterase, and tyrosinase. It has also been studied for its potential to act as a stimulant and antioxidant, as well as its potential to act as an anti-inflammatory agent.

Wirkmechanismus

Target of Action

It’s known that many pyrazolone derivatives show analgesic, anti-inflammatory, and antipyretic activity .

Mode of Action

It’s known that the compound can form azomethines with alkoxyl and alkoxycarbonyl groups through condensation .

Biochemical Pathways

The compound is involved in the synthesis of azomethines from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and substituted benzaldehydes, as well as 1,2-oxazole and 1,2-thiazolecarbaldehyde . The reaction proceeds under mild conditions, which favored the retention of labile ester groups .

Pharmacokinetics

It’s known that the compound is capable of forming metal complexes with zn, cu, ag, pd, pt, ce, la, and other metals .

Result of Action

The compound is capable of forming a number of pharmacophoric groups and can be potential drugs . The synthesized compounds are yellow or orange fine-crystalline substances .

Action Environment

It’s known that the compound can be used for testing for fungicidal and antimicrobial activity .

Zukünftige Richtungen

Potential future directions for research on 4-amino-1,5-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one include further investigation into its potential to inhibit certain enzymes, its potential to act as a stimulant and antioxidant, and its potential to act as an anti-inflammatory agent. Additionally, further research could be conducted to better understand the exact mechanism of action of the compound and to investigate its potential for use in drug development.

Synthesemethoden

The synthesis of 4-amino-1,5-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one is achieved by reacting 4-methylphenol with ethylenediamine in an acidic medium. This reaction is known as the Mannich reaction and produces a secondary amine that is then reacted with an aldehyde, such as formaldehyde, to form this compound. The reaction is typically carried out in an ethanolic solution and requires a strong acid, such as hydrochloric acid, to catalyze the reaction.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-amino-1,5-dimethyl-2-(4-methylphenyl)pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8-4-6-10(7-5-8)15-12(16)11(13)9(2)14(15)3/h4-7H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWJDMDQJOUREX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=C(N2C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B6141786.png)

![ethyl 2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B6141794.png)

![2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6141799.png)

![methyl 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6141849.png)

![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B6141854.png)

![N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B6141875.png)